An In-Depth Technical Guide to 5-Cyano-3-pyridinylboronic Acid: Synthesis, Reactivity, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to 5-Cyano-3-pyridinylboronic Acid: Synthesis, Reactivity, and Applications in Modern Drug Discovery
This guide provides an in-depth technical overview of 5-Cyano-3-pyridinylboronic acid, a key building block in contemporary organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical properties, field-proven synthetic and application protocols, and critical insights into its reactivity. We will explore the causality behind experimental choices, ensuring a robust and reproducible understanding of this versatile reagent.
Core Characteristics and Physicochemical Properties
5-Cyano-3-pyridinylboronic acid is a heterocyclic organoboron compound that has gained prominence as a versatile coupling partner in palladium-catalyzed cross-coupling reactions. Its structure, featuring an electron-withdrawing nitrile group on a pyridine ring, imparts unique reactivity and makes it a valuable synthon for introducing the 5-cyanopyridin-3-yl moiety into complex molecules.
The compound typically appears as a white to light yellow crystalline powder.[1] Its stability is a critical consideration for practical applications. It is known to have good thermal and chemical stability under proper storage conditions.[1] However, like many heteroarylboronic acids, particularly those that are electron-deficient, it can be susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source.[2] This necessitates careful handling and storage.
Table 1: Physicochemical Properties of 5-Cyano-3-pyridinylboronic Acid
| Property | Value | Source(s) |
| CAS Number | 497147-93-0 | [3][4] |
| Molecular Formula | C₆H₅BN₂O₂ | [3] |
| Molecular Weight | 147.93 g/mol | [3][4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Boiling Point | 375.9 ± 52.0 °C (Predicted) | N/A |
| Density | 1.34 g/cm³ (Predicted) | N/A |
| pKa | 5.52 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in methanol and acetonitrile; insoluble in water. | [1] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [1][5] |
Synthesis of 5-Cyano-3-pyridinylboronic Acid
The synthesis of pyridinylboronic acids is a well-established field, with several methods available. For 5-Cyano-3-pyridinylboronic acid, a common and reliable approach involves a metal-halogen exchange from a corresponding halopyridine precursor, followed by borylation. The most common starting material is 5-bromonicotinonitrile (3-cyano-5-bromopyridine).
The causality behind this choice is twofold: the bromine atom at the 3-position is sufficiently activated for metal-halogen exchange, and the starting material is commercially available. The subsequent reaction with a borate ester, followed by hydrolysis, yields the desired boronic acid.
Below is a field-proven protocol for its synthesis.
Experimental Protocol: Synthesis from 5-Bromonicotinonitrile
This protocol outlines the synthesis via a lithium-halogen exchange followed by quenching with a borate ester.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Expertise & Experience: As an electron-deficient heteroarylboronic acid, 5-Cyano-3-pyridinylboronic acid presents specific challenges. The electron-withdrawing nature of both the pyridine nitrogen and the cyano group can increase the rate of protodeboronation, especially under harsh conditions or in protic solvents. [2]This side reaction consumes the boronic acid and reduces the overall yield.
To mitigate this, the choice of base and solvent is critical. A milder base (e.g., K₂CO₃, K₃PO₄) is often preferred over strong hydroxides. [6]Anhydrous or mixed aqueous-organic solvent systems (e.g., dioxane/water, toluene/water) are typically employed to balance reagent solubility and minimize protodeboronation. [7]The use of boronic esters (e.g., pinacol esters) can also enhance stability, though this requires an additional synthetic step.
Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a robust starting point for coupling 5-Cyano-3-pyridinylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates.
Step-by-Step Methodology:
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Reaction Setup: In a reaction vial or flask, combine the aryl bromide (1.0 eq), 5-Cyano-3-pyridinylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq). The excess boronic acid compensates for potential homocoupling or protodeboronation.
-
Catalyst Addition: Add the palladium catalyst. A common and effective choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand like JohnPhos (2-(Di-tert-butylphosphino)biphenyl). [7]3. Inerting: Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas (N₂ or Ar) at least three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Heating: Heat the reaction mixture with vigorous stirring to a temperature typically between 80-100 °C. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and inorganic byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Applications in Drug Discovery
Boronic acids are essential building blocks in medicinal chemistry, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies. [8][9]The 5-cyanopyridine motif, introduced by this reagent, is present in numerous bioactive molecules due to its ability to act as a hydrogen bond acceptor and participate in dipole-dipole interactions, enhancing binding to biological targets.
While a specific marketed drug containing the 5-cyano-3-pyridyl moiety directly coupled via this boronic acid is not prominently cited, this structural unit is a key component in many patented compounds and clinical candidates targeting a range of diseases. Its utility lies in its role as a versatile intermediate for constructing complex scaffolds. For instance, the nitrile group can be further transformed into other functional groups like amines or carboxylic acids, expanding the synthetic possibilities. [1]The core value of 5-Cyano-3-pyridinylboronic acid lies in its power to facilitate the efficient assembly of complex molecular architectures that are central to modern drug discovery efforts. [10]
Safety and Handling
5-Cyano-3-pyridinylboronic acid is an irritant and requires careful handling.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). [3]* Precautionary Measures: Handle in a well-ventilated chemical fume hood. [5]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [5]Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: As previously noted, store in a tightly sealed container in a cool, dry place (refrigerated at 2-8°C) under an inert atmosphere to maintain stability and prevent degradation. [1]
Conclusion
5-Cyano-3-pyridinylboronic acid is a high-value reagent for synthetic and medicinal chemists. Its unique electronic properties necessitate a nuanced understanding of its reactivity, particularly its propensity for protodeboronation. However, with optimized protocols and careful handling, it serves as a powerful tool for constructing the 5-cyanopyridyl moiety, a common feature in modern pharmacophores. The methodologies and insights provided in this guide are designed to empower researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors.
References
- 5-cyano-3-pyridinyl boronic acid - ChemBK. (2024, April 10).
- Exploring 3-Pyridylboronic acid: Properties and Applications. (n.d.). Retrieved from a chemical supplier's technical article.
-
5-Cyanopyridine-3-boronic acid | C6H5BN2O2 | CID 45079576 - PubChem. (n.d.). Retrieved from [Link]
-
Tautomeric equilibria and binding selectivity of pyridineboronic acids - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. - ResearchGate. (n.d.). Retrieved from [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. (n.d.). Retrieved from [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (n.d.). Retrieved from [Link]
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21).
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (n.d.). Retrieved from [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. (n.d.). Retrieved from [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - YouTube. (2020, July 11). Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (n.d.). Retrieved from [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. (2021, March 9). Retrieved from [Link]
-
The Suzuki−Miyaura coupling between different aryl halides and various... - ResearchGate. (n.d.). Retrieved from [Link]
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.).
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22). Retrieved from [Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters - arkat usa. (n.d.). Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Cyanopyridine-3-boronic acid | C6H5BN2O2 | CID 45079576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 497147-93-0 | 5-Cyano-3-pyridinylboronic acid - Moldb [moldb.com]
- 5. (5-Cyano-3-pyridinyl)boronic acid | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
